molecular formula C11H8FNO2 B14743643 (4E)-4-(2-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one

(4E)-4-(2-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one

Cat. No.: B14743643
M. Wt: 205.18 g/mol
InChI Key: JIDVSXGXSILSBZ-UXBLZVDNSA-N
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Description

(4E)-4-(2-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorobenzylidene group attached to the oxazole ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(2-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one typically involves the condensation of 2-fluorobenzaldehyde with 2-methyl-4-oxazolone under basic or acidic conditions. The reaction may be catalyzed by a base such as sodium hydroxide or an acid such as hydrochloric acid. The reaction is usually carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as chromatography and recrystallization ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-(2-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions may yield reduced oxazole compounds.

    Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4,5-diones, while reduction may produce oxazolidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-4-(2-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The fluorobenzylidene group may enhance binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-(benzylidene)-2-methyl-1,3-oxazol-5(4H)-one: Lacks the fluorine atom, which may result in different chemical and biological properties.

    (4E)-4-(2-chlorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

Uniqueness

The presence of the fluorine atom in (4E)-4-(2-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one may confer unique properties such as increased lipophilicity, metabolic stability, and specific binding interactions, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

(4E)-4-[(2-fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C11H8FNO2/c1-7-13-10(11(14)15-7)6-8-4-2-3-5-9(8)12/h2-6H,1H3/b10-6+

InChI Key

JIDVSXGXSILSBZ-UXBLZVDNSA-N

Isomeric SMILES

CC1=N/C(=C/C2=CC=CC=C2F)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC=CC=C2F)C(=O)O1

Origin of Product

United States

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